4-(Piperidin-3-yloxy)pyridine dihydrochloride
Overview
Description
4-(Piperidin-3-yloxy)pyridine dihydrochloride is a chemical compound with the molecular formula C10H16Cl2N2O. It is commonly used in biochemical research, particularly in the field of proteomics . This compound is known for its unique structure, which includes a piperidine ring attached to a pyridine ring via an oxygen atom.
Preparation Methods
The synthesis of 4-(Piperidin-3-yloxy)pyridine dihydrochloride typically involves the reaction of 4-hydroxypyridine with 3-chloropiperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as dimethylformamide. The resulting product is then purified and converted to its dihydrochloride salt form .
Chemical Reactions Analysis
4-(Piperidin-3-yloxy)pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine or pyridine rings are substituted with other functional groups.
Scientific Research Applications
4-(Piperidin-3-yloxy)pyridine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Piperidin-3-yloxy)pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
4-(Piperidin-3-yloxy)pyridine dihydrochloride can be compared with other similar compounds, such as:
3-(Piperidin-4-yloxy)pyridine dihydrochloride: This compound has a similar structure but with the piperidine ring attached at a different position on the pyridine ring.
4-(Piperidin-4-yloxy)pyridine dihydrochloride: This compound has the piperidine ring attached at the same position but with a different substitution pattern on the piperidine ring.
4-(Morpholin-3-yloxy)pyridine dihydrochloride: This compound has a morpholine ring instead of a piperidine ring, leading to different chemical and biological properties.
Properties
IUPAC Name |
4-piperidin-3-yloxypyridine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.2ClH/c1-2-10(8-12-5-1)13-9-3-6-11-7-4-9;;/h3-4,6-7,10,12H,1-2,5,8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRGUPOIHWGEAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=CC=NC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00592096 | |
Record name | 4-[(Piperidin-3-yl)oxy]pyridine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00592096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171481-61-0 | |
Record name | 4-[(Piperidin-3-yl)oxy]pyridine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00592096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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